molecular formula C13H15ClO2 B8156587 Tert-butyl 2-chloro-4-vinylbenzoate

Tert-butyl 2-chloro-4-vinylbenzoate

Cat. No.: B8156587
M. Wt: 238.71 g/mol
InChI Key: CZKWXOSFXVVADA-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-4-vinylbenzoate: is an organic compound with the molecular formula C13H15ClO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a chlorine atom, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-4-vinylbenzoate typically involves the esterification of 2-chloro-4-vinylbenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-chloro-4-vinylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-chloro-4-vinylbenzoate+water\text{2-chloro-4-vinylbenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-chloro-4-vinylbenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-chloro-4-vinylbenzoate+water

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in tert-butyl 2-chloro-4-vinylbenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation; halogens (e.g., Br2, Cl2) for halogenation.

    Ester Hydrolysis: Aqueous acid (e.g., HCl) or base (e.g., NaOH) under reflux conditions.

Major Products:

    Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.

    Addition Products: Saturated or halogenated derivatives of the original compound.

    Hydrolysis Products: 2-chloro-4-vinylbenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 2-chloro-4-vinylbenzoate is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of complex molecules.

Biology and Medicine: Research into the biological activity of derivatives of this compound has shown potential applications in drug development. Its structural features can be modified to create compounds with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to materials with desirable properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-4-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can act as a leaving group in substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol. These reactions are facilitated by the electronic and steric effects of the tert-butyl and vinyl groups, which influence the reactivity of the compound.

Comparison with Similar Compounds

    Vinyl 4-tert-butylbenzoate: Similar structure but lacks the chlorine atom.

    2-chloro-4-vinylbenzoic acid: Similar structure but lacks the tert-butyl ester group.

    tert-butyl 4-vinylbenzoate: Similar structure but lacks the chlorine atom.

Uniqueness: Tert-butyl 2-chloro-4-vinylbenzoate is unique due to the presence of both the chlorine atom and the vinyl group on the benzene ring, along with the tert-butyl ester group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

tert-butyl 2-chloro-4-ethenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO2/c1-5-9-6-7-10(11(14)8-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKWXOSFXVVADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

tert-Butyl 4-bromo-2-chlorobenzoate (AI18). To a stirred solution of 4-bromo-2-chlorobenzoic acid (5 g, 21.37 mmol) in THF (30 mL) was added di-tert-butyl dicarbonate (25.5 g, 25.58 mmol), TEA (3.2 g, 31.98 mmol) and DMAP (0.78 g, 6.398 mmol), and the reaction mixture was stirred at 25° C. for 18 h. The reaction mixture was diluted with EtOAc and washed with water. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by flash chromatography (SiO2, 100-200 mesh; eluting with 2-3% EtOAc in n-hexane) to afford the title compound as a liquid (3.2 g, 51%): 1H NMR (400 MHz, CDCl3) δ 7.62 (m, 2H), 7.44 (d, J=8.4 Hz, 1H), 1.59 (s, 9H); ESIMS m/z 290.10 ([M+H]+); IR (thin film) 1728 cm−1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
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25.5 g
Type
reactant
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[Compound]
Name
TEA
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.78 g
Type
catalyst
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl 4-bromo-2-chlorobenzoate (1.6 g, 5.50 mmol) in toluene (20 mL) was added tetrakis(triphenylphospine)palladium(O) (Pd(PPh3)4; (0.31 mg, 0.27 mmol), K2CO3 (2.27 g, 16.5 mmol) and vinylboronic anhydride pyridine complex (2.0 g, 8.3 mmol) and the reaction mixture was heated to reflux for 16 h. The reaction mixture was filtered, and the filtrate was washed with water and brine, dried over Na2SO4 and concentrated under reduced pressure. Purification by flash column chromatography (SiO2, 100-200 mesh; eluting with 5-6% EtOAc in n-hexane) afforded the title compound as a liquid (0.6 g, 46%): 1H NMR (400 MHz, CDCl3) δ 7.72 (d, J=8.1 Hz, 1H), 7.44 (m, 1H), 7.31 (d, J=8.0 Hz, 1H), 6.69 (dd, J=17.6, 10.8 Hz, 1H), 5.85 (d, J=17.6 Hz, 1H), 5.40 (d, J=10.8 Hz, 1H), 1.60 (s, 9H); ESIMS m/z 238.95 ([M+H]+); IR (thin film) 2931, 1725, 1134 cm−1.
Quantity
1.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphospine)palladium(O)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two
Yield
46%

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